(2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone: is a complex organic compound featuring a fluorophenyl group, a piperazine ring, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. One common approach is to react a suitable pyrimidinyl precursor with a phenoxyl group under controlled conditions to form the intermediate pyrimidinyl-phenoxyl compound. Subsequently, the piperazine ring is introduced through a nucleophilic substitution reaction with a fluorophenyl derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: : The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Pyrimidinylamine derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Fluorophenyl derivatives: : Compounds containing fluorophenyl groups, which are known for their biological activity.
Piperazine derivatives: : Compounds with piperazine rings, often used in pharmaceuticals.
Pyrimidinyl derivatives: : Compounds featuring pyrimidinyl rings, which are common in various chemical and biological applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-17-7-3-2-4-8-17)26-11-13-27(14-12-26)22(28)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAGTXGWIWCFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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